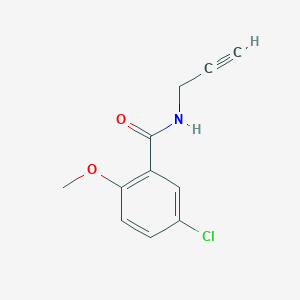
5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide, also known as Tropisetron, is a potent and selective 5-HT3 receptor antagonist. It is widely used in scientific research to investigate the role of 5-HT3 receptors in various physiological and pathological processes.
Mecanismo De Acción
5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide acts as a competitive antagonist of the 5-HT3 receptor, which is a ligand-gated ion channel that is widely distributed in the central and peripheral nervous system. By blocking the activation of the 5-HT3 receptor, 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide can modulate the release of various neurotransmitters and affect various physiological and pathological processes.
Biochemical and Physiological Effects:
5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide has been shown to have a wide range of biochemical and physiological effects. It can modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, and affect various physiological and pathological processes, such as pain, anxiety, depression, and nausea and vomiting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide has several advantages for lab experiments. It is a potent and selective 5-HT3 receptor antagonist, which allows for specific modulation of the 5-HT3 receptor. 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide is also readily available and relatively inexpensive. However, 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide has some limitations for lab experiments. It has a relatively short half-life, which limits its duration of action. 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide also has some off-target effects, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide. One direction is to investigate the role of 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another direction is to investigate the potential use of 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide as a modulator of the gut-brain axis, which may have implications for the treatment of gastrointestinal disorders. Finally, further research is needed to elucidate the molecular mechanisms underlying the effects of 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide on neurotransmitter release and physiological and pathological processes.
Métodos De Síntesis
5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide can be synthesized by reacting 5-chloro-2-methoxybenzoic acid with propargylamine in the presence of a coupling agent such as EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) and DMAP (4-dimethylaminopyridine). The resulting intermediate is then reacted with acetic anhydride to obtain the final product, 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide.
Aplicaciones Científicas De Investigación
5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide has been extensively used in scientific research to investigate the role of 5-HT3 receptors in various physiological and pathological processes. It has been shown to have antiemetic, analgesic, anxiolytic, and antidepressant effects. 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide has also been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-prop-2-ynylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-3-6-13-11(14)9-7-8(12)4-5-10(9)15-2/h1,4-5,7H,6H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNBYIQFDPEWCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-acetyl-2,3-dihydroindol-5-yl)-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537009.png)

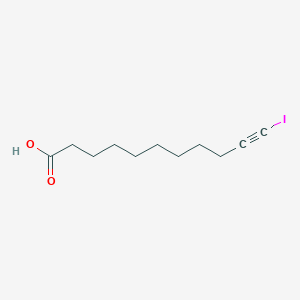
![5-bromo-N-[(2-bromophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7537028.png)

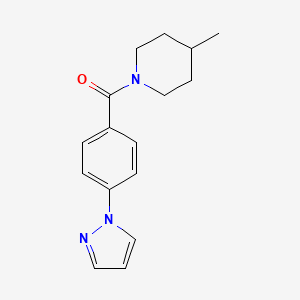
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(cyclopropanecarbonylamino)phenyl]piperidine-4-carboxamide](/img/structure/B7537042.png)
![2-[4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl]-N-benzylacetamide](/img/structure/B7537049.png)
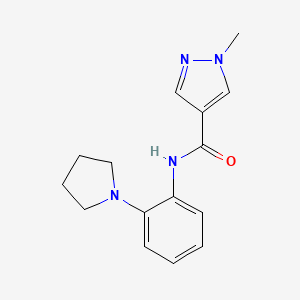
![7-[4-(4-acetylphenyl)sulfonylpiperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7537056.png)
![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide](/img/structure/B7537064.png)
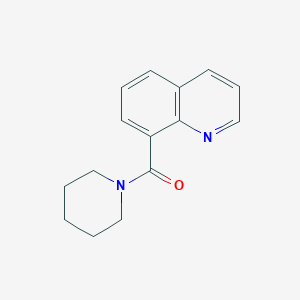
![9-[2-(3-Methoxyphenoxy)ethyl]purin-6-amine](/img/structure/B7537077.png)
![3-[[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-5,5-dipropylimidazolidine-2,4-dione](/img/structure/B7537085.png)